
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
概要
説明
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (2-OPDPA) is a heterocyclic compound with a wide range of applications in various scientific fields. It is a versatile molecule that has been used in various synthetic reactions, as well as in several biochemical and physiological processes.
科学的研究の応用
Synthesis and Medicinal Chemistry
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid and its derivatives are important in the synthesis of various pharmacologically active compounds. These compounds, particularly 1,4-dihydropyridines, are well-known for their antihypertensive and coronary vessel dilating effects. A representative compound, 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, showcases the method of preparation through the condensation of an enamine with an ylidene acid ester, highlighting its significance in medicinal chemistry (Abernathy, 1978).
Organic Synthesis
The flexibility of this compound in organic synthesis is demonstrated through its involvement in the selective oxidation of primary benzylic alcohols to benzaldehydes. This process utilizes a novel polymeric oxidizing reagent supported on poly(1,4-phenylene-2,5-pyridine dicarboxyamide), offering excellent selectivity and yields for the oxidation reactions of benzylic alcohols under mild aprotic conditions (Pourali, Tabaean, & Nazifi, 2012).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the carboxylic acid and pyridine functional groups present in these compounds participate in forming competitive hydrogen-bonding motifs. These motifs are crucial in the development of advanced materials with specific properties, such as polymorphism, which is influenced by the molar ratio of these functional groups. The study of such motifs enhances our understanding of molecular interactions and crystal engineering (Long, Zhou, Parkin, & Li, 2014).
Photocatalysis and Environmental Applications
Derivatives of this compound have been explored for their photocatalytic properties, particularly in the degradation of organic pollutants. The synthesis of novel Zn(II) and Mn(II) metal-organic frameworks constructed by 2,4-bis-oxyacetate-benzoic acid demonstrates the potential of these compounds in environmental cleanup and sustainable chemistry applications, highlighting their role in the development of materials with significant photocatalytic activity (Lv, Shi, Shen, Chen, & Zhao, 2015).
作用機序
Target of Action
It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.
Mode of Action
It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.
Result of Action
As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.
特性
IUPAC Name |
2-oxo-1-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWSPYXCCAUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610610 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868171-81-7 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

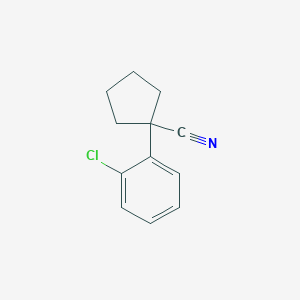
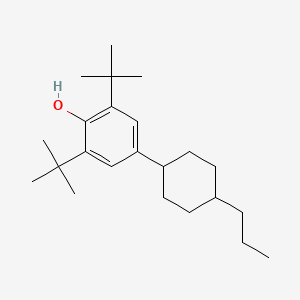
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)

![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
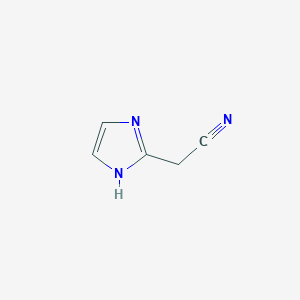
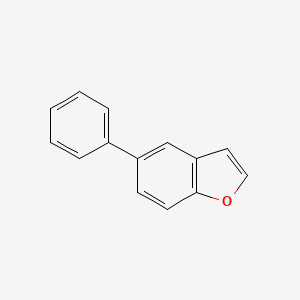
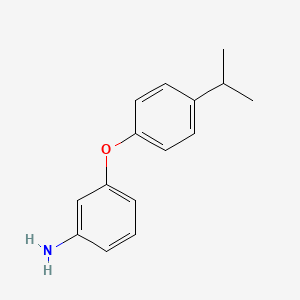


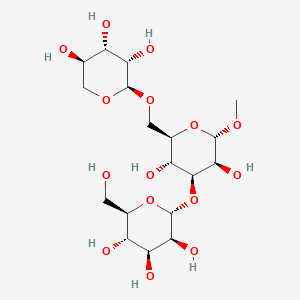
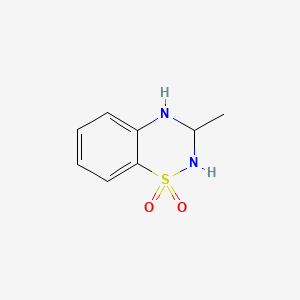

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)